molecular formula C19H16O6 B2698439 (Z)-methyl 2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 853738-01-9

(Z)-methyl 2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B2698439
CAS No.: 853738-01-9
M. Wt: 340.331
InChI Key: UQDUTJMYOZHYDZ-MFOYZWKCSA-N
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Description

The compound is a derivative of benzofuran, which is a heterocyclic compound . The presence of the methoxy group (OCH3) and the benzylidene group (C6H5CH=) suggest that it might have interesting chemical properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental techniques. These might include determining its melting point, boiling point, solubility, and spectral properties .

Scientific Research Applications

Photodynamic Therapy Applications

A study highlights the synthesis and characterization of new zinc phthalocyanine derivatives substituted with Schiff base groups, demonstrating their potential in photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them excellent candidates for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antibacterial Activity

Zinc complexes of benzothiazole-derived Schiff bases were synthesized and showed significant antibacterial properties against pathogenic strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. These findings suggest the potential use of such compounds in developing new antibacterial agents (Chohan, Scozzafava, & Supuran, 2003).

Potential Herbicidal Applications

Research into 3-(methoxycarbonylmethylene)isobenzofuran-1-imines has unveiled a novel class of synthetic herbicides. These compounds, through palladium-catalyzed oxidative carbonylation of 2-alkynylbenzamides, exhibit strong phytotoxic effects on the shoot and root systems of Arabidopsis thaliana, indicating their promise as effective herbicides (Araniti et al., 2014).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would involve its interaction with biological targets .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be interesting to explore its potential uses in various fields .

Properties

IUPAC Name

methyl 2-[[(2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O6/c1-22-13-5-3-12(4-6-13)9-17-19(21)15-8-7-14(10-16(15)25-17)24-11-18(20)23-2/h3-10H,11H2,1-2H3/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQDUTJMYOZHYDZ-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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